molecular formula C16H20N4OS3 B3034312 2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide CAS No. 155821-01-5

2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide

Cat. No. B3034312
CAS RN: 155821-01-5
M. Wt: 380.6 g/mol
InChI Key: AXDNEDMLJNWMEF-UHFFFAOYSA-N
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Description

The compound "2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor, anti-inflammatory, antibacterial, and analgesic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various carboxylic acids or their derivatives. For instance, 2-(4-aminophenyl)benzothiazoles are prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol . The compound of interest may be synthesized through a similar pathway, involving initial formation of the benzothiazole core followed by subsequent functionalization with the appropriate thioacetamide and cyclohexylamino groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety, which is often essential for the biological activity of these compounds. The specific substituents attached to this core structure can significantly influence the compound's properties and activity profile. For example, the introduction of different heterocyclic rings has been shown to affect the antitumor activity of these molecules .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acetylation, oxidation, and reactions with different nucleophiles, depending on the substituents present on the benzothiazole core. N-Acetylation and oxidation are common metabolic transformations for these compounds . The reactivity of the thioacetamide group in the compound of interest may also allow for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity (pKa), are influenced by the nature of the substituents. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the protonation states of these compounds under different pH conditions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds.

Case Studies

Several benzothiazole derivatives have been evaluated for their biological activities. For example, compounds with anti-inflammatory activity have been identified through in vivo pharmacological screening and molecular docking studies . Antitumor activities have been assessed in vitro against various human tumor cell lines . Additionally, some derivatives have been tested for their antibacterial activity against different strains of bacteria . The compound of interest may exhibit similar activities, which could be explored in future studies.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzothiazole derivatives have been studied for their potential biological activities, including antibacterial, antifungal, antioxidant, and antiproliferative effects .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse pharmacological properties . Future research could explore the potential applications of this specific compound in various fields.

properties

IUPAC Name

1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS3/c21-14(19-20-15(22)17-11-6-2-1-3-7-11)10-23-16-18-12-8-4-5-9-13(12)24-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,21)(H2,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDNEDMLJNWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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